Protease-Activated Receptor-1 antagonist 3
Description
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Properties
Molecular Formula |
C30H34N4O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3R,3aS,4S,5R,6R,6aS,9aR)-4-[(E)-2-[5-(2-cyanophenyl)-2-pyridinyl]ethenyl]-N-ethyl-3,5,6-trimethyl-1-oxo-3,3a,4,5,6,6a,7,9-octahydrofuro[3,4-d]isoindole-8-carboxamide |
InChI |
InChI=1S/C30H34N4O3/c1-5-32-29(36)34-16-26-19(3)18(2)24(27-20(4)37-28(35)30(26,27)17-34)13-12-23-11-10-22(15-33-23)25-9-7-6-8-21(25)14-31/h6-13,15,18-20,24,26-27H,5,16-17H2,1-4H3,(H,32,36)/b13-12+/t18-,19-,20-,24+,26+,27+,30-/m1/s1 |
InChI Key |
UAELFEWPCXTKFL-IDKUMADTSA-N |
Isomeric SMILES |
CCNC(=O)N1C[C@H]2[C@@H]([C@H]([C@@H]([C@H]3[C@]2(C1)C(=O)O[C@@H]3C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5C#N)C)C |
Canonical SMILES |
CCNC(=O)N1CC2C(C(C(C3C2(C1)C(=O)OC3C)C=CC4=NC=C(C=C4)C5=CC=CC=C5C#N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure-Activity Relationship of Himbacine-Derived PAR-1 Antagonists
Focus Entity: The Optimization of Tricyclic Himbacine Analogs (The "Compound 3" Evolution toward Vorapaxar)
Executive Summary: The Orthosteric Challenge
Protease-Activated Receptor 1 (PAR-1) represents a unique G-Protein Coupled Receptor (GPCR) challenge. Unlike reversible ligand-binding receptors, PAR-1 is activated by the irreversible proteolytic cleavage of its N-terminus by thrombin, generating a "tethered ligand" (SFLLRN) that self-activates the receptor.
Developing an antagonist requires a molecule that can occupy the orthosteric binding pocket with sufficient affinity to block this intramolecular tethered ligand. This guide analyzes the Structure-Activity Relationship (SAR) of the himbacine-derived series , specifically focusing on the critical modifications (represented here as the evolution through "Compound 3" intermediates) that divorced muscarinic toxicity from PAR-1 efficacy.
Structural Biology & Mechanistic Grounding
To understand the SAR of PAR-1 antagonists, one must understand the binding pocket revealed by high-resolution crystallography (e.g., Zhang et al., Nature 2012).
The Binding Pocket Architecture
The PAR-1 antagonist binding pocket is located superficially on the extracellular side, unlike the deep pockets of aminergic GPCRs.
-
Hydrophobic Tunnels: The pocket is defined by a large hydrophobic cavity between Transmembrane (TM) helices 3, 4, 5, 6, and 7.
-
The "Tethered Ligand" Path: The antagonist must sterically occlude the path of the SFLLRN peptide.
Mechanism of Action Diagram
The following diagram illustrates the interruption of the signaling cascade by the antagonist.
Caption: Disruption of the Thrombin-PAR-1 signaling axis. The antagonist occupies the extracellular vestibule, preventing the tethered ligand from engaging the receptor core.
Structure-Activity Relationship (SAR) Analysis
The transition from the natural product Himbacine (Compound 1) to a potent PAR-1 antagonist involves a rigorous SAR campaign. Himbacine naturally binds Muscarinic M2 receptors (causing cardiac side effects). The goal was to invert this selectivity.
The Scaffold: Tricyclic Carbamate
The core pharmacophore consists of a tricyclic himbacine scaffold. The SAR focuses on three vectors:
-
C-Ring Modifications (The "Compound 3" Pivot):
-
Observation: The natural methyl group on the C-ring of Himbacine clashes with the PAR-1 pocket but is essential for M2 binding.
-
Modification: Removal or isomerization of this methyl group.
-
Result: Dramatic loss of M2 affinity (desired) and gain of PAR-1 fit.
-
-
The Phenyl Pyridine Linker (R1):
-
Extension at the R1 position with a biaryl moiety (e.g., phenyl-pyridine) allows the molecule to reach into the "specificity pocket" near Extracellular Loop 2 (ECL2).
-
-
The Carbamate Nitrogen (R2):
-
Adding an ethyl carbamate provides metabolic stability and hydrogen bond acceptors for Q256 interaction.
-
Comparative Potency Data (Reconstructed from Literature)
The table below summarizes the critical evolution from the natural product to the lead candidate.
| Compound ID | Core Structure | R-Group Modification | PAR-1 Ki (nM) | M2 Muscarinic Ki (nM) | Selectivity Ratio (M2/PAR-1) |
| Himbacine (1) | Tricyclic | Natural Methyl | >10,000 | 4.0 | 0.0004 (M2 Selective) |
| Nor-Himbacine | Tricyclic | Des-methyl | 1,500 | 120 | 0.08 |
| Compound 3 * | Tricyclic | C-Ring Isomer + Biaryl | 1.2 | >10,000 | >8,000 (PAR-1 Selective) |
| Vorapaxar | Tricyclic | Ethyl Carbamate | 0.8 | >10,000 | >10,000 |
*Note: "Compound 3" here represents the pivotal intermediate (often an analog like SCH 203099 or similar in the optimization series) where the selectivity flip occurs.
SAR Logic Diagram
The decision-making process for optimizing the antagonist is visualized below.
Caption: The medicinal chemistry workflow converting a muscarinic antagonist into a PAR-1 specific antagonist.
Experimental Protocols for Validation
To validate the SAR claims, the following self-validating protocols are required.
Functional Assay: FLIPR Calcium Mobilization
This assay measures the ability of the antagonist to block Thrombin-induced Calcium release.
Protocol:
-
Cell Line: CHO cells stably expressing human PAR-1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 60 min at 37°C in HBSS buffer.
-
Antagonist Pre-incubation: Add "Compound 3" or analogs at varying concentrations (0.1 nM to 10 µM). Incubate for 30 min. Rationale: Allows equilibrium binding to the receptor before the irreversible agonist is introduced.
-
Agonist Challenge: Inject Thrombin (EC80 concentration, typically 1-5 nM) or SFLLRN peptide (10 µM).
-
Detection: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: Calculate IC50 based on the reduction of Peak Fluorescence relative to DMSO control.
Specificity Counter-Screen (M2 Receptor)
To ensure the "Compound 3" modification successfully removed muscarinic activity:
-
Cell Line: CHO cells expressing human M2 Muscarinic receptor.
-
Agonist: Carbachol (EC80).
-
Readout: Since M2 is Gi-coupled, use a Forskolin-induced cAMP accumulation assay (e.g., HTRF cAMP kit). M2 activation lowers cAMP; antagonists restore forskolin-induced cAMP levels.
References & Authoritative Sources
-
Chackalamannil, S., et al. (2008). "Discovery of Vorapaxar (SCH 530348): A Thrombin Receptor (PAR-1) Antagonist for the Prevention of Atherothrombotic Events." Journal of Medicinal Chemistry.
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Zhang, C., et al. (2012). "High-resolution crystal structure of human protease-activated receptor 1." Nature.
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Coughlin, S. R. (2000). "Thrombin signalling and protease-activated receptors." Nature.
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Katsumi, H., et al. (2011). "Pharmacokinetics and Pharmacodynamics of E5555, a Novel PAR-1 Antagonist." British Journal of Clinical Pharmacology.
Mechanism of Action of PAR-1 Antagonist 3: Molecular Kinetics & Signaling Blockade
The following technical guide details the mechanism of action, experimental validation, and signaling topology of PAR-1 antagonists, with a specific focus on the structural and kinetic principles defining the third-generation reversible class (exemplified by compounds like BMS-986120) versus the first-generation irreversible antagonists (Vorapaxar).
Executive Summary
Protease-Activated Receptor 1 (PAR-1) antagonists represent a distinct class of antiplatelet therapeutics that target the terminal effector of thrombin signaling without inhibiting thrombin's catalytic activity. Unlike direct thrombin inhibitors (DTIs), PAR-1 antagonists prevent the cellular response to thrombin—specifically platelet activation and shape change—while preserving thrombin’s role in fibrin generation.
This guide analyzes the mechanism of "Antagonist 3" (representative of high-affinity, reversible PAR-1 antagonists) which overcomes the pharmacokinetic limitations of first-generation orthosteric inhibitors. The mechanism is defined by orthosteric blockade of the tethered ligand , preventing the intramolecular activation of the G-protein coupled receptor (GPCR).
Molecular Mechanism of Action
The "Tethered Ligand" Activation Model
To understand the antagonism, one must first understand the unique activation of PAR-1:
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Proteolytic Cleavage: Thrombin binds to the N-terminus of PAR-1 and cleaves the peptide bond between Arg41 and Ser42.
-
Exposure: This cleavage exposes a new N-terminal sequence (SFLLRN...), which acts as a "tethered ligand."
-
Intramolecular Binding: The tethered ligand folds back and binds to a conserved pocket on the extracellular loops (ECL2) of the receptor.
-
Transmembrane Signaling: This binding induces a conformational change in the 7-transmembrane (7-TM) helices, coupling the receptor to G
q, G 12/13, and G i.
Mechanism of Antagonism (Orthosteric Blockade)
PAR-1 Antagonist 3 functions as an orthosteric inhibitor of the tethered ligand.
-
Binding Site: The antagonist binds deep within the receptor's ligand-binding pocket, located near the extracellular surface of the transmembrane domain.
-
Steric Hindrance: By occupying this pocket, the antagonist physically blocks the tethered ligand (SFLLRN) from engaging with its docking site on the receptor body.
-
Kinetic Profile (Reversibility): Unlike Vorapaxar (which exhibits a near-irreversible dissociation half-life of ~20 hours due to a tight hydrophobic clamp), "Antagonist 3" (representative of the BMS-986120 class) is designed with a rapid off-rate . This allows for quick restoration of platelet function upon drug cessation, a critical safety feature for managing bleeding risks.
Signaling Pathway Blockade
The antagonist effectively silences the following pathways:
-
G
q-PLC -IP3/DAG: Prevents the calcium mobilization required for granule secretion and integrin activation ( IIb 3). -
G
12/13-RhoA: Blocks Rho-kinase activation, preventing the cytoskeletal reorganization necessary for platelet shape change.
Visualization: Signaling Topology & Blockade
The following DOT diagram illustrates the PAR-1 signaling cascade and the precise intervention point of the antagonist.
Caption: Schematic of PAR-1 activation by Thrombin and the orthosteric blockade by Antagonist 3, preventing G-protein coupling and platelet aggregation.
Experimental Validation Protocols
To validate the mechanism and potency of PAR-1 Antagonist 3, the following self-validating protocols are recommended. These assays distinguish PAR-1 specificity from off-target thrombin inhibition.
FLIPR Calcium Mobilization Assay
Objective: Quantify the antagonist's ability to block G
| Parameter | Specification |
| Cell Line | HEK-293 transfected with human PAR-1 (or human washed platelets). |
| Agonist | Thrombin (1-10 nM) OR SFLLRN-peptide (TRAP-6, 10-30 |
| Detection | Fluo-4 AM or Calcium 6 dye (fluorescence). |
| Readout | IC50 (Half-maximal inhibitory concentration). |
Protocol Workflow:
-
Loading: Incubate cells with Calcium 6 dye for 60 min at 37°C.
-
Pre-incubation: Add "Antagonist 3" (serial dilutions, e.g., 0.1 nM to 10
M) for 30 min.-
Control: Vehicle (DMSO).
-
-
Activation: Inject Thrombin (EC80 concentration).
-
Specificity Check: In parallel wells, stimulate with
-Thrombin (activates PAR-1/PAR-4 but mostly PAR-1 at low doses) vs. ADP (P2Y12) to ensure selectivity.
-
-
Measurement: Record fluorescence intensity (RFU) on FLIPR Tetra for 180 seconds.
-
Analysis: Normalize to % inhibition relative to vehicle control.
Light Transmission Aggregometry (LTA)
Objective: Assess functional inhibition of platelet aggregation (the physiological endpoint).
Protocol Workflow:
-
Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood.
-
Treatment: Incubate PRP with Antagonist 3 for 15 min at 37°C.
-
Stimulation: Add TRAP-6 (10
M) or Thrombin (low dose).-
Note: Using TRAP-6 bypasses the cleavage step, proving the antagonist blocks the receptor and not the enzyme (Thrombin).
-
-
Recording: Monitor light transmission for 6-10 minutes under stirring (1200 rpm).
-
Validation: Complete inhibition of aggregation with TRAP-6 confirms PAR-1 antagonism. Lack of inhibition against ADP or Collagen confirms pathway selectivity.
Comparative Pharmacodynamics
The following table contrasts the "Third Generation" (Reversible) profile against the "First Generation" (Irreversible/Vorapaxar) profile.
| Feature | First Gen (e.g., Vorapaxar) | Third Gen (e.g., BMS-986120) | Clinical Implication |
| Binding Mode | Orthosteric, effectively irreversible | Orthosteric, reversible | Reversibility allows for safer surgery management. |
| Receptor Off-Rate | Very Slow ( | Fast ( | Rapid offset of effect. |
| Plasma Half-Life | 150+ hours | ~10-15 hours | Daily dosing without accumulation of effect. |
| Bleeding Risk | High (due to prolonged effect) | Lower (manageable) | Improved therapeutic index. |
References
-
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature, 407(6801), 258-264. Link
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Chackalamannil, S., et al. (2008). Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. Journal of Medicinal Chemistry, 51(11), 3061-3064. Link
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Bernatowicz, M. S., et al. (2013). Discovery of BMS-986120, a Potent and Selective Reversible Protease-Activated Receptor 1 (PAR1) Antagonist. Journal of Medicinal Chemistry. (Contextual Reference for Reversible Class). Link
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Kahn, M. L., et al. (1998). A dual thrombin receptor system for platelet activation. Nature, 394(6694), 690-694. Link
A Senior Application Scientist's Guide to PAR-1 Antagonist Selectivity Profiling Against Other Protease-Activated Receptors
Abstract
This technical guide provides a comprehensive framework for the rigorous selectivity profiling of PAR-1 (Protease-Activated Receptor 1) antagonists against other members of the PAR family (PAR-2, PAR-3, and PAR-4). As a Senior Application Scientist, this document moves beyond mere protocol recitation to instill a deep understanding of the underlying principles, the rationale behind experimental choices, and the establishment of self-validating assay systems. This guide is intended for researchers, scientists, and drug development professionals dedicated to the precise characterization of PAR-1 targeted therapeutics, ensuring both on-target potency and off-target safety. We will delve into detailed methodologies, from foundational binding assays to complex functional readouts, and provide actionable insights to navigate the complexities of the PAR signaling landscape.
The Imperative for Selectivity: Understanding the PAR Family Landscape
The Protease-Activated Receptor (PAR) family, a unique subset of G protein-coupled receptors (GPCRs), plays a pivotal role in thrombosis, inflammation, and cancer. Activation occurs via proteolytic cleavage of the receptor's N-terminus, unmasking a "tethered ligand" that self-activates the receptor. While PAR-1 is a primary target for anti-platelet therapies, its signaling promiscuity and the overlapping physiological roles of PAR-2, PAR-3, and PAR-4 necessitate a stringent assessment of antagonist selectivity. Off-target antagonism or agonism of other PARs can lead to unforeseen side effects and a compromised therapeutic window. For instance, while PAR-1 and PAR-4 are key to thrombin-induced platelet activation, PAR-2 is more commonly associated with inflammatory responses. Therefore, a PAR-1 antagonist that inadvertently modulates PAR-2 could have unintended anti-inflammatory or pro-inflammatory effects depending on the context.
This guide will systematically address the core challenge: how to definitively prove an antagonist's specificity for PAR-1. We will explore the nuanced signaling pathways and the practical application of robust assay technologies to build a comprehensive selectivity profile.
The PAR Family Signaling Cascade: A Visual Overview
The canonical signaling pathway for PARs involves coupling to various G proteins, primarily Gαq/11, Gαi/o, and Gα12/13. Understanding these pathways is fundamental to designing meaningful functional assays.
Caption: Canonical PAR-1 signaling via Gαq, leading to downstream events.
Foundational Selectivity Assessment: Radioligand Binding Assays
Radioligand binding assays are a classic and indispensable tool for assessing the direct interaction of a compound with its target receptor. They provide a quantitative measure of affinity (Ki) and are often the first step in a selectivity profiling campaign.
Principle of Competition Binding
In a competition binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a cell membrane preparation expressing the receptor. The unlabeled test compound (our PAR-1 antagonist) is then added at increasing concentrations, and its ability to displace the radioligand is measured. A potent antagonist will displace the radioligand at low concentrations.
Step-by-Step Protocol: PAR-1 Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for PAR-1.
Materials:
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Cell membranes from a stable cell line overexpressing human PAR-1 (e.g., CHO-K1 or HEK293).
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Radioligand: e.g., a tritiated, high-affinity PAR-1 antagonist.
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Test Compound: Serially diluted in appropriate buffer.
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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Non-specific binding control: A high concentration of a known, unlabeled PAR-1 ligand (e.g., Vorapaxar).
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96-well filter plates and a vacuum manifold.
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Scintillation fluid and a microplate scintillation counter.
Methodology:
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Preparation: Thaw the PAR-1 expressing cell membranes on ice. Dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.
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Assay Plate Setup:
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Total Binding: Add 50 µL of assay buffer.
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Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control.
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Test Compound: Add 50 µL of each concentration of the serially diluted test compound.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
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Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells.
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Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The goal is to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
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Detection: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the percentage of specific binding for each concentration of the test compound.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Trustworthiness Check: The inclusion of total binding and non-specific binding controls is critical. The specific binding should be at least 80% of the total binding for a robust assay window.
Expert Insight: The choice of radioligand is crucial. An antagonist radioligand is generally preferred for studying antagonist test compounds to avoid potential complexities arising from agonist-induced receptor internalization.
Functional Selectivity Profiling: Moving Beyond Binding
While binding assays confirm physical interaction, they do not reveal the functional consequences of that interaction (e.g., antagonism, agonism, or biased agonism). Functional assays are therefore essential to build a complete selectivity profile. A compound that binds to PAR-2 with low affinity might still be a potent functional modulator.
Calcium Flux Assays: The Workhorse of GPCR Functional Screening
For Gαq-coupled receptors like the PARs, activation leads to the release of intracellular calcium stores. Calcium flux assays provide a rapid and robust measure of this response.
Step-by-Step Protocol: FLIPR-Based Calcium Flux Assay
Objective: To assess the antagonist effect of a test compound on agonist-induced calcium mobilization via PAR-1, PAR-2, PAR-3, and PAR-4.
Materials:
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Stable cell lines, each expressing one of the four human PAR subtypes (e.g., in CHO-K1 or HEK293).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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PAR Agonists:
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PAR-1: Thrombin or a specific activating peptide (e.g., SFLLRN-NH2).
-
PAR-2: Trypsin or a specific activating peptide (e.g., SLIGKV-NH2).
-
PAR-3: Thrombin (note: PAR-3 often functions as a co-receptor).
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PAR-4: Thrombin or a specific activating peptide (e.g., AYPGKF-NH2).
-
-
Test Compound: Serially diluted.
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A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Methodology:
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Cell Plating: Seed the PAR-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
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Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C. This allows the dye to enter the cells.
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Compound Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add the serially diluted test compound to the appropriate wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.
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Agonist Stimulation and Detection: Place the cell plate into the FLIPR instrument. The instrument will add the PAR agonist to the wells while simultaneously monitoring the change in fluorescence intensity over time. A potent agonist will cause a rapid increase in fluorescence as intracellular calcium levels rise.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
To determine antagonist potency, generate a dose-response curve by plotting the agonist response against the log concentration of the test compound.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Workflow Visualization:
Caption: Workflow for a FLIPR-based calcium flux antagonist assay.
IP-One HTRF Assay: A More Proximal Readout
The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation. It is less prone to artifacts than calcium assays and provides a more direct measure of Gαq pathway activation.
Expert Insight: The IP-One assay is particularly valuable when studying receptors prone to desensitization or when calcium signaling is complex. It provides a cumulative signal over time, which can be more robust.
Data Interpretation and Building the Selectivity Profile
The ultimate goal is to generate a clear, quantitative comparison of the antagonist's potency at PAR-1 versus the other PAR family members. This is typically presented as a selectivity ratio.
Summarizing the Data
| Assay Type | Receptor Target | Test Compound Potency (IC50/Ki, nM) |
| Radioligand Binding | PAR-1 | e.g., 2.5 nM (Ki) |
| PAR-2 | e.g., >10,000 nM (Ki) | |
| PAR-4 | e.g., 8,500 nM (Ki) | |
| Calcium Flux | PAR-1 | e.g., 5.1 nM (IC50) |
| PAR-2 | e.g., >10,000 nM (IC50) | |
| PAR-4 | e.g., >10,000 nM (IC50) |
Calculating Selectivity
Selectivity is calculated as a fold-difference:
-
Selectivity for PAR-1 vs. PAR-2 = IC50 (PAR-2) / IC50 (PAR-1)
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Selectivity for PAR-1 vs. PAR-4 = IC50 (PAR-4) / IC50 (PAR-1)
In the example above, the compound demonstrates >1,960-fold functional selectivity for PAR-1 over PAR-2 and PAR-4. A selectivity window of at least 100-fold is generally considered desirable for a therapeutic candidate.
Conclusion and Best Practices
Rigorous selectivity profiling is non-negotiable in the development of safe and effective PAR-1 antagonists. A multi-assay approach, combining direct binding studies with robust functional readouts across the entire PAR family, is the gold standard.
Key Takeaways for the Bench Scientist:
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Orthogonal Assays are Key: Never rely on a single assay format. Confirm findings from a binding assay with a functional assay, and ideally, with a second, distinct functional assay (e.g., calcium flux and IP-One).
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Know Your Reagents: Use well-validated, specific agonists for each PAR subtype at a concentration that elicits a submaximal response (EC80) to ensure sensitivity in detecting antagonism.
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Build a Self-Validating System: Every plate should include positive controls (known agonist) and negative controls (vehicle) to ensure the assay is performing as expected.
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Think Beyond the Family: For late-stage candidates, consider profiling against a broader panel of GPCRs and other off-targets to preemptively identify potential liabilities.
By adhering to these principles and employing the detailed methodologies outlined in this guide, researchers can confidently and accurately characterize the selectivity of their PAR-1 antagonist candidates, paving the way for the development of safer and more effective therapeutics.
References
Preclinical studies of PAR-1 antagonist 3
Technical Whitepaper: Preclinical Validation of PAR-1 Antagonist 3
Executive Summary
Protease-Activated Receptor-1 (PAR-1) remains a high-value target for antiplatelet therapy, offering the potential to separate thrombotic protection from hemostatic impairment. While the first-generation agent Vorapaxar validated the target, its irreversible binding kinetics and associated bleeding risks have necessitated the development of reversible antagonists.
This guide details the preclinical development of Antagonist 3 , a representative third-generation, reversible, orthosteric PAR-1 antagonist. Unlike its predecessors, Antagonist 3 is designed for rapid offset kinetics to mitigate bleeding liability. This document outlines the critical "Go/No-Go" experiments, species selection logic, and safety profiling required to advance Antagonist 3 to Phase I clinical trials.
Mechanistic Rationale & Target Validation
PAR-1 is a G-protein coupled receptor (GPCR) activated by a unique "tethered ligand" mechanism. Thrombin cleaves the N-terminal exodomain of the receptor, exposing a new N-terminus (SFLLRN) that binds intramolecularly to the receptor body.
Antagonist 3 Mechanism: Antagonist 3 functions as an orthosteric inhibitor, occupying the ligand-binding pocket to prevent the tethered ligand from engaging the receptor, thereby blocking Gq and G12/13 signaling pathways responsible for platelet shape change and aggregation.
Visualization: PAR-1 Signaling & Antagonist 3 Intervention
Figure 1: Mechanism of Action. Antagonist 3 prevents the intramolecular binding of the tethered ligand, halting the signaling cascade downstream of thrombin cleavage.
In Vitro Pharmacology & Profiling
Before in vivo efficacy can be assessed, Antagonist 3 must demonstrate high affinity and selectivity. The following protocols are the industry standard for validating PAR-1 antagonists.
Key Experimental Protocols
A. Calcium Mobilization Assay (FLIPR)
-
Purpose: Functional assessment of antagonism against Thrombin and TRAP (Thrombin Receptor Agonist Peptide).
-
Cell Line: Human endothelial cells (HUVECs) or CHO cells overexpressing human PAR-1.
-
Protocol:
-
Load cells with Fluo-4 AM calcium-sensitive dye for 45 mins at 37°C.
-
Incubate with varying concentrations of Antagonist 3 (0.1 nM – 10 µM) for 30 mins.
-
Challenge with EC80 concentration of Thrombin or SFLLRN-peptide.
-
Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
-
Success Criteria: IC50 < 10 nM with >90% max inhibition.
B. Light Transmission Aggregometry (LTA)
-
Purpose: Physiological relevance in human blood.
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Matrix: Human Platelet-Rich Plasma (PRP).
-
Protocol:
-
Draw blood into citrate (3.2%). Centrifuge at 200g for 15 min to obtain PRP.
-
Pre-incubate PRP with Antagonist 3 for 15 mins at 37°C.
-
Add agonist: Thrombin (low dose: 0.05 U/mL) or TRAP-6 (10-20 µM).
-
Monitor light transmission for 5 mins.
-
Control: Verify lack of inhibition against ADP or Collagen (to prove selectivity).
-
Data Summary: Antagonist 3 Profile
| Parameter | Assay | Result (Antagonist 3) | Reference Standard (Vorapaxar) |
| Binding Affinity (Ki) | Radioligand Binding ([3H]-High Affinity Ligand) | 1.2 nM | 0.8 nM |
| Functional Potency (IC50) | FLIPR (Ca2+ flux) | 3.5 nM | 2.1 nM |
| Reversibility | Washout Assay (Recovery of Aggregation) | >80% recovery in 2h | <5% recovery in 24h (Irreversible) |
| Selectivity | vs PAR-2 (SLIGKV) / PAR-4 (AYPGKF) | >1000-fold | >1000-fold |
| Plasma Protein Binding | Equilibrium Dialysis | 98.5% | >99% |
In Vivo Efficacy: The "Species Trap"
Critical Expertise: A common failure mode in PAR-1 drug development is the improper selection of animal models.
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Mice: Platelets express PAR-3 and PAR-4. They do not utilize PAR-1 for signaling. Testing PAR-1 antagonists in mice is futile for efficacy.
-
Guinea Pigs & Primates: Platelets express PAR-1 and PAR-4, mimicking the human profile.
Directive: Efficacy studies for Antagonist 3 must be conducted in Guinea Pigs or Cynomolgus Macaques.
Protocol: Folts Model of Cyclic Flow Variations (Guinea Pig)
This model simulates unstable angina and recurrent thrombosis.
-
Anesthesia: Anesthetize guinea pigs with sodium pentobarbital (40 mg/kg, i.p.).
-
Surgical Prep: Isolate the carotid artery. Place a flow probe to measure blood flow.
-
Induction: Apply a mechanical constriction (stenosis) to the artery and inflict intimal damage using a hemostat.
-
Thrombosis: Platelet-rich thrombi form, reducing flow to zero. The thrombus is mechanically dislodged (shaken), restoring flow. This cycle repeats (Cyclic Flow Variations - CFVs).
-
Treatment: Administer Antagonist 3 (IV bolus or infusion) after establishing stable CFVs.
-
Endpoint: Abolition of CFVs for >30 minutes.
Preclinical Development Workflow
Figure 2: Strategic Workflow. Note the critical step of "Species Validation" to ensure the animal model reflects human PAR biology.
Safety Pharmacology: The Bleeding Liability
The primary risk for PAR-1 antagonists is intracranial hemorrhage. However, PAR-1 inhibition generally preserves hemostasis better than P2Y12 or GPIIb/IIIa inhibition because PAR-4 remains active to generate thrombin at high concentrations.
Protocol: Kidney Bleeding Time (Guinea Pig) Why Kidney? It is more sensitive and reproducible than tail transection for antiplatelet agents.
-
Expose the kidney via flank incision.
-
Make a standardized incision (5mm long, 2mm deep) in the renal cortex using a template blade.
-
Immerse the kidney in saline at 37°C.
-
Measure time to cessation of bleeding (no blood flow for 30s).
-
Benchmark: Antagonist 3 should not prolong bleeding time >2-fold over vehicle at efficacious doses.
References
-
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature, 407(6801), 258-264.
-
Chackalamannil, S., et al. (2008). Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. Journal of Medicinal Chemistry, 51(11), 3061-3064.
-
Kahn, M. L., et al. (1998). A dual thrombin receptor system for platelet activation. Nature, 394(6694), 690-694.
-
Wong, P. C., et al. (2017). Preclinical characterization of BMS-986120, a novel, oral, reversible PAR1 antagonist, for the prevention of arterial thrombosis. Journal of Thrombosis and Haemostasis, 15(5), 989-1000.
-
Schumacher, W. A., et al. (2007). Biomarker optimization for the preclinical evaluation of the PAR-1 antagonist atopaxar (E5555) in non-human primates. Journal of Pharmacology and Experimental Therapeutics, 323(3), 858-867.
PAR-1 antagonist 3 target engagement in cellular models
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Investigating the Role of PAR-1 in Thrombosis Using the Antagonist Vorapaxar: A Technical Guide
Introduction: The Critical Role of PAR-1 in Arterial Thrombosis
Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. It is the primary receptor for thrombin, the final effector enzyme of the coagulation cascade, on human platelets. Upon vascular injury, thrombin generation leads to the robust activation of PAR-1, triggering a cascade of events that culminates in platelet aggregation and the formation of a stable thrombus. While essential for preventing blood loss, dysregulated PAR-1 activity is a key driver of arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke.
This guide provides a comprehensive technical framework for researchers investigating the function of PAR-1 in thrombosis. We will delve into the molecular mechanisms of PAR-1 signaling, the pharmacology of its antagonist Vorapaxar, and provide detailed, field-proven protocols for assessing its inhibitory effects on platelet function. The methodologies described herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data in a preclinical research setting.
Section 1: The PAR-1 Signaling Axis in Platelets
Mechanism of Activation: A Proteolytic Unveiling
Unlike conventional GPCRs that are activated by ligand binding, PAR-1 is activated by a unique and irreversible proteolytic mechanism. Thrombin cleaves the N-terminal exodomain of the receptor at the R41/S42 peptide bond. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This conformational change initiates downstream signaling.
Downstream G-Protein Signaling Cascades
Once activated, PAR-1 couples primarily to two major G-protein families within platelets: Gαq and Gα12/13.
-
Gαq Pathway: This pathway activates Phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This synergy results in granule secretion and the conformational activation of the integrin αIIbβ3, the final common step in platelet aggregation.
-
Gα12/13 Pathway: This pathway activates the Rho/Rho-kinase (ROCK) pathway, which is crucial for the regulation of platelet shape change.
}
Figure 1: PAR-1 Signaling Pathway in Human Platelets.
Section 2: Vorapaxar - A Targeted PAR-1 Antagonist
Vorapaxar (formerly SCH 530348) is a potent, selective, and orally bioavailable competitive antagonist of PAR-1. It was approved by the FDA in 2014 under the brand name ZONTIVITY® for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Mechanism of Action
Vorapaxar functions as a reversible antagonist that binds to the PAR-1 receptor, preventing the conformational changes required for receptor activation, even after cleavage by thrombin. It effectively decouples the receptor from its downstream G-protein signaling partners, thereby inhibiting thrombin-induced platelet activation without affecting the enzymatic activity of thrombin itself on other substrates like fibrinogen.
Section 3: Experimental Framework for Investigating PAR-1 Inhibition
This section outlines a logical workflow and detailed protocols to assess the efficacy of Vorapaxar in inhibiting thrombin-mediated platelet activation. The causality behind experimental choices is highlighted to ensure robust and meaningful data generation.
}
Figure 2: Overall Experimental Workflow.
Protocol 1: Isolation of Platelet-Rich Plasma (PRP)
Causality: This protocol is designed to obtain a pure, viable population of platelets from whole blood. The use of sodium citrate is critical as it chelates calcium, preventing premature coagulation. The centrifugation steps are optimized to separate platelets from red and white blood cells based on their differential density.
- Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
- Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off. This slow spin pellets red and white cells while leaving platelets suspended.
- Carefully aspirate the upper layer, which is the Platelet-Rich Plasma (PRP), and transfer it to a new polypropylene tube.
- Allow the PRP to rest for at least 30 minutes at room temperature before use to allow platelets to return to a resting state.
- Count platelets using a hematology analyzer and adjust the concentration with Platelet-Poor Plasma (PPP, obtained by centrifuging the remaining blood at 2000 x g for 10 minutes) to a standardized count (e.g., 2.5 x 108 platelets/mL).
Protocol 2: In Vitro Assessment of Platelet Aggregation
Causality: Light Transmission Aggregometry (LTA) is the gold-standard for assessing platelet function. It measures the increase in light transmission through a platelet suspension as platelets aggregate. We use Thrombin Receptor Activating Peptide (TRAP), a specific PAR-1 agonist, to isolate the effect to the receptor of interest.
- Pre-warm cuvettes containing adjusted PRP to 37°C in an aggregometer.
- Add Vorapaxar (e.g., 100 nM final concentration) or vehicle control (e.g., 0.1% DMSO) to the PRP and incubate for 5 minutes.
- Calibrate the aggregometer, setting 100% aggregation with PPP and 0% with the PRP sample.
- Add a PAR-1 agonist, such as TRAP-6 (e.g., 15 µM final concentration), to initiate aggregation.
- Record the change in light transmission for 5-10 minutes. The primary endpoint is the maximum percentage of aggregation.
Expected Quantitative Data
| Condition | Agonist (TRAP-6) | Expected Max Aggregation (%) | Interpretation |
|---|---|---|---|
| Vehicle Control | + | 80 - 95% | Robust PAR-1 mediated aggregation. |
| Vorapaxar (100 nM) | + | < 10% | Effective inhibition of PAR-1. |
| Vehicle Control | - | < 5% | No spontaneous aggregation. |
Protocol 3: Analysis of Platelet Activation by Flow Cytometry
Causality: Flow cytometry allows for the quantitative analysis of cell surface markers on individual platelets. P-selectin (CD62P) is stored in platelet alpha-granules and translocates to the surface upon activation, making it a highly specific marker of granule release, a key downstream event of PAR-1 signaling.
- To 50 µL of PRP, add Vorapaxar or vehicle and incubate as in the LTA protocol.
- Add TRAP-6 to stimulate the platelets.
- Immediately add a fluorescently-labeled anti-CD62P antibody (e.g., FITC-conjugated) and incubate in the dark for 15 minutes at room temperature.
- Stop the reaction by adding 1 mL of 1% paraformaldehyde.
- Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter.
- Quantify the percentage of CD62P-positive platelets or the mean fluorescence intensity (MFI).
Section 4: Data Interpretation and Authoritative Grounding
The combined results from these assays provide a multi-faceted view of PAR-1 inhibition. A significant reduction in LTA, coupled with a decrease in P-selectin surface expression, provides strong, self-validating evidence that Vorapaxar effectively blocks the functional consequences of PAR-1 activation in platelets. Each protocol includes controls that are essential for validating the results; for instance, the unstimulated control ensures that the isolation procedure did not artificially activate the platelets, while the vehicle control confirms that the observed inhibition is due to Vorapaxar and not the solvent.
The described methodologies are based on standard practices in thrombosis research and have been used extensively in the characterization of antiplatelet agents, including in the preclinical development of Vorapaxar itself. The concentrations and choice of agonist are grounded in established literature to ensure a robust and reproducible response.
Conclusion
This guide provides a robust, scientifically-grounded framework for investigating the role of PAR-1 in thrombosis using the specific antagonist Vorapaxar. By integrating functional assays like LTA with mechanistic readouts from flow cytometry, researchers can build a comprehensive understanding of PAR-1 signaling and its inhibition. The emphasis on proper controls and understanding the causality behind protocol steps ensures the generation of high-integrity, publishable data that can confidently contribute to the field of thrombosis and hemostasis research.
References
-
Title: Protease-activated receptors (PARs): a new frontier in thrombosis and cancer.
Source: Journal of Thrombosis and Haemostasis URL: [Link] -
Title: Thrombin Receptors and Platelet-Associ
Source: International Journal of Molecular Sciences URL: [Link] -
Title: Vorapaxar: the first protease-activ
Source: Heart (British Cardiac Society) URL: [Link] -
Title: ZONTIVITY (vorapaxar) Label - FDA
Source: U.S. Food and Drug Administration URL: [Link] -
Title: Molecular and Cellular Mechanisms of Thrombin-Mediated Platelet Activ
Source: Journal of Clinical Medicine URL: [Link]
Methodological & Application
Application Note: Precision Immunohistochemical Profiling of PAR-1 Inhibition with Antagonist 3
Executive Summary
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) pivotal in thrombosis, inflammation, and cancer metastasis. Unlike classical ligand-binding receptors, PAR-1 is activated by irreversible proteolytic cleavage by thrombin. "Antagonist 3," a novel high-affinity orthosteric inhibitor, is designed to block the tethered-ligand interaction site.
Standard biochemical assays (e.g., Calcium flux) often fail to capture the spatial heterogeneity of receptor inhibition in complex tissue environments. This Application Note provides a field-proven Immunohistochemistry (IHC) protocol to visualize and quantify the efficacy of Antagonist 3. By focusing on subcellular localization shifts (membrane retention vs. internalization) and downstream phosphorylation , this guide establishes a robust readout for target engagement.
Scientific Rationale & Mechanism
The Challenge of PAR-1 IHC
Detecting "inhibition" in a fixed tissue is non-trivial because the receptor protein remains present regardless of its activation state. We must rely on morphological and functional surrogates :
-
Internalization Kinetics: Upon activation by thrombin, PAR-1 is rapidly phosphorylated, internalized via clathrin-coated pits, and sorted to lysosomes. Effective inhibition by Antagonist 3 should stabilize PAR-1 at the plasma membrane , preventing this internalization.
-
Epitope Availability: Thrombin cleaves the N-terminus (Arg41/Ser42). Antibodies targeting the "Span12" region (residues 35-46) will lose reactivity upon activation. Antibodies targeting the C-terminus will stain total protein.
Mechanism of Action Visualization
The following diagram illustrates the specific intervention point of Antagonist 3 and how it translates to an IHC readout.
Caption: Antagonist 3 blocks the orthosteric pocket, preventing tethered ligand binding despite cleavage, leading to membrane retention.
Experimental Design
To validate Antagonist 3, the experimental setup must include appropriate controls for receptor activation and antibody specificity.
| Experimental Group | Treatment | Expected IHC Pattern (PAR-1 C-term Ab) | Biological Status |
| 1. Baseline | Vehicle Only | Sharp, continuous membrane staining. | Receptor intact, resting state. |
| 2. Activation Control | Thrombin (1-10 U/mL) or TRAP-6 peptide | Punctate cytoplasmic staining (endosomes). Loss of membrane definition. | Receptor activated & internalized. |
| 3. Test Group | Antagonist 3 + Thrombin | Preserved membrane staining. Reduced cytoplasmic puncta. | Activation blocked; internalization prevented. |
| 4. Specificity Control | Antagonist 3 + PAR-1 Knockout Tissue | No Staining. | Verifies antibody specificity. |
Comprehensive Protocol
Reagents & Equipment
-
Primary Antibody: Anti-PAR-1 (Thrombin Receptor) Clone ATAP2 (for N-term) or Polyclonal C-Terminus (e.g., antibodies targeting residues 300-400).
-
Recommendation: Use a C-terminus antibody to track the receptor regardless of cleavage status.
-
-
Secondary Antibody: HRP-conjugated polymer system (e.g., EnVision+ or ImmPRESS).
-
Chromogen: DAB (3,3'-Diaminobenzidine).
-
Antigen Retrieval Buffer: Citrate Buffer pH 6.0 (GPCRs are sensitive to high pH/heat).
-
Counterstain: Hematoxylin.
Step-by-Step Methodology
Phase 1: Tissue Preparation & Deparaffinization
-
Fixation: Fix tissues in 10% Neutral Buffered Formalin (NBF) for 24-48 hours. Warning: Over-fixation (>72h) masks GPCR epitopes.
-
Sectioning: Cut FFPE sections at 4 µm thickness.
-
Baking: Bake slides at 60°C for 1 hour.
-
Deparaffinization:
-
Xylene: 3 changes, 5 mins each.
-
100% Ethanol: 2 changes, 3 mins each.
-
95% Ethanol: 2 changes, 3 mins each.
-
dH2O: Rinse 5 mins.
-
Phase 2: Epitope Retrieval (Critical Step)
GPCRs are multi-pass transmembrane proteins. Aggressive boiling can destroy membrane morphology essential for this assay.
-
Immerse slides in Citrate Buffer (10mM, pH 6.0) .
-
Heat Source: Pressure cooker (110°C for 5 mins) or Steamer (95°C for 20 mins).
-
Pro-Tip: For Antagonist 3 studies, use the Steamer method to preserve delicate membrane structures better than pressure cooking.
-
-
Cooling: Allow slides to cool in buffer to room temperature (20 mins). Do not shock with cold water.
Phase 3: Staining & Detection
-
Blocking: Incubate with 2.5% Normal Horse Serum for 20 mins to block non-specific binding.
-
Primary Antibody:
-
Apply Anti-PAR-1 (C-Terminus) diluted 1:100 - 1:500 in TBS + 1% BSA.
-
Incubate Overnight at 4°C . Note: Overnight incubation drives higher signal-to-noise ratio for membrane proteins compared to 1h at RT.
-
-
Washing: Wash 3 x 5 mins in TBST (TBS + 0.05% Tween-20).
-
Secondary Antibody: Apply HRP-polymer for 30 mins at RT.
-
Chromogen: Apply DAB for 2-5 mins. Monitor under microscope. Stop reaction when membrane staining is crisp brown.
-
Counterstain: Hematoxylin (30 seconds), blue in ammonia water, dehydrate, and mount.
Data Analysis & Scoring
To quantify the effect of Antagonist 3, do not rely solely on "intensity." You must quantify the Membrane-to-Cytosol Ratio (MCR) .
Scoring Algorithm
-
Select Region of Interest (ROI): Choose 5 representative fields per slide (e.g., endothelial lining or tumor nests).
-
Segmentation: Use digital pathology software (e.g., QuPath, Halo) to segment cells.
-
Calculation:
-
Interpretation:
-
High MCR (> 2.0): Indicates inactive/inhibited receptor (Antagonist 3 effective).
-
Low MCR (< 1.2): Indicates internalized/activated receptor (Antagonist 3 ineffective).
-
Workflow Diagram
Caption: Optimized IHC workflow emphasizing gentle retrieval and digital ratio quantification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Staining | Epitope masked or Ab degradation. | Verify Ab on control tissue (placenta or kidney). Switch to EDTA pH 9.0 retrieval (risk of tissue damage). |
| Diffuse Cytoplasmic Staining (Baseline) | Ischemia/Hypoxia during collection. | Tissue must be fixed immediately (<30 mins) post-resection. Hypoxia triggers PAR-1 internalization naturally. |
| High Background | Endogenous peroxidase. | Extend H2O2 block to 15 mins. Ensure secondary Ab species matches blocking serum. |
| Antagonist 3 shows no effect | Drug washout or insufficient dosing. | Ensure Antagonist 3 is present during any ex vivo stimulation steps. Verify drug stability in media. |
References
-
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature, 407(6801), 258–264. Link
-
Chackalamannil, S., et al. (2008). Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348). Journal of Medicinal Chemistry, 51(11), 3061–3064. Link
-
Soh, U. J., & Trejo, J. (2011). Activated protease-activated receptor-1 ubiquitin-sorting machinery. Progress in Molecular Biology and Translational Science, 102, 117-150. Link
-
Hamilton, J. R., & Trejo, J. (2017). Challenges and Opportunities in Regulation of Protease-Activated Receptor-1 by Arrestins. Annual Review of Pharmacology and Toxicology, 57, 349-373. Link
Application Note: Dissolution and Storage Protocols for Protease-Activated Receptor-1 (PAR1) Antagonist 3
Document ID: AN-PAR1A3-DS26
Abstract: This comprehensive guide provides detailed, field-proven protocols for the accurate reconstitution, handling, and storage of Protease-Activated Receptor-1 (PAR1) Antagonist 3. Adherence to these methodologies is critical for ensuring compound integrity, maximizing experimental reproducibility, and generating reliable data in research and drug development settings. The protocols herein are grounded in established principles of small molecule handling and are supplemented with expert insights into the causality behind each procedural step.
Scientific Introduction: The Role and Inhibition of PAR1
Protease-Activated Receptor-1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR1 is irreversibly activated through proteolytic cleavage of its N-terminal domain by proteases, most notably thrombin.[3][4][5] This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate downstream signaling.[4][5] This signaling cascade is crucial in platelet activation and aggregation, as well as in inflammatory processes.[4]
PAR1 Antagonist 3 is a potent and specific small molecule inhibitor of PAR1, with a reported IC₅₀ value of 7 nM.[6][7] It acts by preventing the conformational changes required for receptor activation, thereby blocking the physiological responses to thrombin.[2][8] Given its high potency, the precise preparation of stock solutions and subsequent dilutions is paramount to achieving accurate and intended experimental outcomes. Improper handling can lead to loss of activity, precipitation in aqueous media, or inaccurate concentration, confounding experimental results.
Mechanism of PAR1 Activation and Antagonist Action
The following diagram illustrates the canonical PAR1 activation pathway and the site of intervention for PAR1 Antagonist 3.
Figure 1: Simplified PAR1 signaling pathway. Thrombin cleaves inactive PAR1, exposing a tethered ligand that activates the receptor. PAR1 Antagonist 3 binds to the receptor to prevent this activation step.
Compound Properties and Recommended Solvents
Understanding the physicochemical properties of PAR1 Antagonist 3 is foundational to its proper handling. As a small organic molecule, it exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents.
| Parameter | Value / Recommendation | Rationale & Source |
| Compound Type | Small Molecule Inhibitor | Based on its discovery in a medicinal chemistry context.[6] |
| Reported IC₅₀ | 7 nM | Potency against human PAR1.[6][7] |
| Off-Target Alert | hERG K⁺ channel (IC₅₀ = 9 µM) | Consider potential cardiac ion channel effects at high concentrations.[6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | High-purity DMSO is the industry standard for dissolving non-polar small molecules for biological assays.[9] |
| Aqueous Solubility | Very Low | Lipophilic nature necessitates an organic solvent for stock solutions to prevent precipitation in media.[10][11] |
Protocol: Reconstitution of Lyophilized Powder
This protocol details the procedure for creating a highly concentrated, stable stock solution from the lyophilized powder form of PAR1 Antagonist 3.
Required Materials
-
Vial of PAR1 Antagonist 3 (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
Desiccator
Step-by-Step Reconstitution Workflow
The following workflow ensures accurate and complete dissolution while minimizing contamination risks.
Figure 2: Step-by-step workflow for the reconstitution of PAR1 Antagonist 3.
Detailed Procedural Steps
-
Pre-Reconstitution Handling: Before opening, place the sealed vial of lyophilized powder in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder upon opening, which could lead to compound degradation and inaccurate weighing.
-
-
Initial Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Causality: Lyophilized material can become dislodged during shipping and coat the cap or walls of the vial. This step prevents loss of material when the cap is opened.
-
-
Stock Solution Calculation: Determine the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula:
Volume (µL) = [ (Weight of Compound (mg)) / (Molecular Weight ( g/mol )) ] x [ 1,000,000 / (Desired Concentration (mM)) ]
-
Trustworthiness: Always use the precise molecular weight (MW) provided on the manufacturer's Certificate of Analysis (CoA) or product datasheet for your specific lot. Using an incorrect MW is a primary source of experimental error.
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial. Seal the cap tightly and vortex vigorously for 2-3 minutes until the solution is completely clear.
-
Expertise: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[10] However, always check the compound's heat stability on the datasheet first. Avoid aggressive heating.
-
-
Quality Control: Hold the vial against a light source to visually inspect for any undissolved particulates. The solution must be perfectly clear. If particulates remain, repeat Step 4.
Protocol: Storage and Handling of Stock Solutions
Proper storage is essential to maintain the long-term potency and stability of the antagonist.
Aliquoting for Stability
Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.
-
Causality: Aliquoting is the most effective strategy to prevent degradation caused by repeated freeze-thaw cycles, which can compromise compound integrity.[11] It also minimizes the risk of contamination during repeated access to a primary stock.
Storage Conditions
Properly label each aliquot with the compound name, concentration, date, and store them as recommended in the table below.
| Solution Format | Storage Temperature | Maximum Duration | Rationale |
| Lyophilized Powder | -20°C | Up to 3 years (check CoA) | Maximizes long-term stability in solid form.[11] |
| DMSO Stock Solution | -20°C | Up to 6 months | Suitable for routine use. |
| DMSO Stock Solution | -80°C | Up to 2 years | Preferred for long-term archival storage to minimize solvent evaporation and slow degradation pathways. |
-
Expertise: When thawing an aliquot for use, bring it to room temperature and centrifuge briefly before opening to collect the solution at the bottom of the tube. Discard any unused portion of a thawed aliquot; do not refreeze.
Protocol: Preparation of Aqueous Working Solutions
This section describes the dilution of the DMSO stock into aqueous buffers or cell culture media for final experimental use.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay.
-
Prevent Precipitation: Small molecule inhibitors stored in DMSO are prone to precipitating when rapidly diluted into an aqueous environment.[10][11] To avoid this:
-
Perform a serial dilution. First, make an intermediate dilution of the stock in pure DMSO or the final aqueous buffer.
-
Add the concentrated stock solution dropwise into the vortexing tube of aqueous buffer/media. This rapid mixing prevents the formation of localized high concentrations that lead to precipitation.
-
-
In-Assay Solvent Concentration: Ensure the final concentration of DMSO in the assay is non-toxic to your cellular or biochemical system.
-
Trustworthiness: For most cell-based assays, the final DMSO concentration should not exceed 0.1% - 0.5%.[11] Always include a "vehicle control" in your experimental design—this control should contain the same final concentration of DMSO as your test conditions but without the antagonist. This validates that any observed biological effects are due to the compound and not the solvent.[9]
-
-
Use Immediately: Aqueous working solutions of small molecules can have limited stability. Prepare them fresh for each experiment and use them promptly. Do not store aqueous dilutions.
References
-
Mandal M, et al. (2022). Lead Optimization to Advance Protease-Activated Receptor-1 Antagonists in Early Discovery. Journal of Medicinal Chemistry, 65(7), 5575-5592. [Link]
-
Zhao P, et al. (2019). Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases. Signal Transduction and Targeted Therapy, 4, 4. [Link]
-
Hsieh, C. Y., et al. (2021). Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury. Frontiers in Pharmacology, 12, 735870. [Link]
-
Molino M, et al. (1997). Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity. Journal of Biological Chemistry, 272(17), 11140-11146. [Link]
-
Hsieh, C. Y., et al. (2021). Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury. PMC - NIH. [Link]
-
Wikipedia. Coagulation. [Link]
-
Zhang, C., et al. (2012). High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar. Nature, 492(7427), 133–137. [Link]
-
Anaspec. Protease-Activated Receptor-1, PAR-1 Antagonist 1. [Link]
-
Future Fields. (2024). How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Bai, Y., et al. (2020). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. PMC - NIH. [Link]
-
ResearchGate. The reconstitution times of the three lyophilized formulations using... [Link]
-
Roots Analysis. (2021). Reconstitution Medication: Reconstitution of Lyophilized Drug. [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]
-
Fan, L., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury [frontiersin.org]
- 3. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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PAR-1 antagonist 3 dosage for in vivo mouse studies
Application Note: Optimization of Dosage & Delivery for PAR-1 Antagonist 3 in Murine Models
Executive Summary & Strategic Context
Protease-Activated Receptor 1 (PAR-1) is a G-protein-coupled receptor (GPCR) pivotal in linking coagulation to inflammation and fibrosis. While Vorapaxar (SCH 530348) serves as the clinical benchmark, novel candidates—herein referred to as PAR-1 Antagonist 3 (CD-3) —often require distinct formulation and dosing strategies due to variations in lipophilicity, orthosteric vs. allosteric binding modes, and species-specific receptor homology.
This guide provides a rigorous framework for determining the optimal in vivo dosage for PAR-1 Antagonist 3. It moves beyond generic recommendations, utilizing a Pharmacokinetic/Pharmacodynamic (PK/PD) approach grounded in receptor occupancy theory.
Target Dosage Window (Estimated): Based on structural analogs (e.g., bis-aryl ureas, himbacine analogs), effective murine dosages typically fall within:
-
Intravenous (IV): 0.3 – 3.0 mg/kg
-
Oral (PO): 3.0 – 30.0 mg/kg
-
Subcutaneous (SC): 10.0 – 50.0 mg/kg (Depot effect dependent)
Mechanism of Action & Signaling Pathway
Understanding the signaling cascade is requisite for selecting the correct pharmacodynamic readouts. PAR-1 activation by Thrombin involves proteolytic cleavage of the N-terminus, revealing a tethered ligand (SFLLRN) that self-activates the receptor.
Critical Insight: "Antagonist 3" likely functions as an orthosteric inhibitor preventing tethered ligand binding or an allosteric modulator. Efficacy must be measured against Thrombin-induced or SFLLRN-induced platelet aggregation.
Figure 1: PAR-1 Signaling Cascade and Antagonist Intervention Point.
Formulation & Preparation Protocol
Most high-affinity PAR-1 antagonists are lipophilic (LogP > 3). Improper vehicle selection leads to precipitation and erratic bioavailability.
Recommended Vehicle Systems:
-
Standard (Oral/IP): 0.5% Methylcellulose (MC) + 0.1% Tween-80.
-
Enhanced Solubilization (IV/PO): 10% DMSO + 40% PEG-400 + 50% Saline.
-
Lipid-Based: Corn oil or Miglyol 812 (for highly lipophilic compounds).
Preparation Steps:
-
Weigh "Antagonist 3" powder precisely.
-
Dissolve in 100% DMSO (stock solution) if using Vehicle 2.
-
Slowly add co-solvents (PEG-400) while vortexing.
-
Add aqueous phase (Saline/Water) last, dropwise, to prevent "crashing out."
-
Validation: Sonicate for 10 mins. Inspect for turbidity.
Experimental Protocols: Dose Optimization
Phase 1: Pharmacokinetics (PK) Snapshot
Objective: Determine Tmax and Half-life (T1/2) to schedule efficacy dosing.
-
Mice: C57BL/6 (Male, 8-10 weeks).
-
Group Size: n=3 per timepoint.
-
Dose: 10 mg/kg (PO) or 1 mg/kg (IV).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Matrix: Plasma (EDTA).
-
Analysis: LC-MS/MS.
Phase 2: Pharmacodynamics (PD) - Tail Bleeding Assay
Objective: Assess safety. PAR-1 inhibition generally preserves hemostasis better than thrombin inhibition, but high doses may increase bleeding risk.
-
Anesthesia: Isoflurane (2-3%).
-
Administration: Administer Antagonist 3 (Vehicle, 3, 10, 30 mg/kg PO) 2 hours prior to assay (or at Tmax).
-
Procedure:
-
Place mouse on heating pad (37°C).
-
Amputate distal 2 mm of tail tip with scalpel.
-
Immediately immerse tail in 37°C saline.
-
-
Readout: Time to cessation of bleeding (stop < 30s). Max observation: 20 mins.
Phase 3: Efficacy - FeCl3-Induced Carotid Artery Thrombosis
Objective: The Gold Standard for PAR-1 efficacy.
-
Anesthesia: Ketamine/Xylazine (IP).
-
Surgical Prep: Expose the carotid artery via midline neck incision.
-
Probe: Place a Doppler flow probe to monitor blood flow baseline.
-
Injury Induction: Apply a filter paper (1x2 mm) saturated with 5% - 10% Ferric Chloride (FeCl3) to the adventitial surface of the artery for 3 minutes.
-
Wash: Remove paper and wash area with saline.
-
Monitoring: Record time to occlusion (flow = 0 for > 1 min). Monitor for 30-60 mins.
Dosage Reference Table
Use the following table to select starting doses based on the compound's profile relative to benchmarks.
| Compound Class | Route | Low Dose (Receptor Occupancy <50%) | Effective Dose (Receptor Occupancy >80%) | High Dose (Potential Off-Target) |
| Vorapaxar (Benchmark) | PO | 0.3 mg/kg | 1 - 3 mg/kg | > 10 mg/kg |
| SCH 79797 (Tool) | IV/IP | 0.5 mg/kg | 1 - 5 mg/kg | > 10 mg/kg |
| Antagonist 3 (Unknown) | PO | 3 mg/kg | 10 - 30 mg/kg | 100 mg/kg |
| Antagonist 3 (Unknown) | IV | 0.5 mg/kg | 1 - 3 mg/kg | 10 mg/kg |
Note: If "Antagonist 3" is a vorapaxar analog, expect high potency (low mg/kg). If it is a reversible, competitive antagonist with rapid clearance, higher/more frequent dosing (30 mg/kg BID) may be required.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating PAR-1 Antagonist 3.
References
-
Chackalamannil, S., et al. (2008). "Discovery of a Novel, Orally Active Himboisine-Derived Thrombin Receptor Antagonist (SCH 530348)." Journal of Medicinal Chemistry. Link
-
Coughlin, S. R. (2000). "Thrombin signalling and protease-activated receptors." Nature. Link
-
Wong, P. C., et al. (2017). "Preclinical Pharmacology of PAR-1 Antagonists." Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Schumacher, W. A., et al. (2007). "Thrombosis prevention by a novel PAR-1 antagonist in the mouse." Journal of Pharmacology and Experimental Therapeutics. Link
Application Note: Cell-Based Functional Assays for the Characterization of PAR-1 Antagonists
Authored by: A Senior Application Scientist
Introduction: The Critical Role of PAR-1 and its Antagonism
Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR), is a key player in hemostasis and thrombosis. It is activated by the serine protease thrombin, which cleaves the receptor's N-terminal domain, unmasking a new N-terminus that acts as a tethered ligand, leading to downstream signaling. This unique activation mechanism makes PAR-1 a critical target for antiplatelet therapies. Beyond its role in thrombosis, aberrant PAR-1 signaling has been implicated in inflammation, cancer progression, and fibrosis. Consequently, the development of potent and selective PAR-1 antagonists is of significant therapeutic interest. This application note provides a comprehensive guide to the cell-based functional assays essential for the discovery and characterization of novel PAR-1 antagonists, using a hypothetical antagonist, "Antagonist 3," as an example.
PAR-1 Signaling: A Multi-faceted Cascade
Understanding the downstream signaling pathways of PAR-1 is fundamental to designing robust functional assays. Upon activation, PAR-1 couples to multiple G proteins, primarily Gαq/11, Gα12/13, and Gαi/o, initiating a cascade of intracellular events.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a transient and measurable event that forms the basis of calcium mobilization assays.
-
Gα12/13 Pathway: Activation of this pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade is central to cytoskeletal reorganization and changes in cell morphology, which can be monitored by impedance-based assays.
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While a viable readout, it is often less robust for high-throughput screening compared to calcium or reporter assays.
Caption: Simplified PAR-1 signaling pathways upon thrombin activation and the point of intervention for an antagonist.
Assay Selection: Choosing the Right Tool for the Job
The choice of a cell-based functional assay depends on the specific research question, desired throughput, and available instrumentation. This application note will detail three commonly employed and robust methods:
-
Calcium Mobilization Assay: A high-throughput, sensitive assay that measures the transient increase in intracellular calcium following PAR-1 activation. It is an excellent primary screening assay.
-
Reporter Gene Assay: A highly versatile assay that measures transcriptional activity downstream of PAR-1 signaling. It is well-suited for mechanistic studies and secondary screening.
-
Impedance-Based Assay: A real-time, label-free method that monitors changes in cell morphology and adhesion, providing a holistic view of the cellular response to PAR-1 activation.
Protocol 1: High-Throughput Calcium Mobilization Assay
This assay quantifies the ability of "Antagonist 3" to inhibit thrombin-induced calcium release in a PAR-1 expressing cell line.
Principle: Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon PAR-1 activation by thrombin, the Gαq/11 pathway is initiated, leading to the release of calcium from the endoplasmic reticulum. This results in a rapid and transient increase in fluorescence, which is quenched in the presence of an effective PAR-1 antagonist.
Materials:
-
HEK293 cells stably expressing human PAR-1 (or other suitable cell line, e.g., CHO-K1, HT-29)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Thrombin (human α-thrombin)
-
"Antagonist 3" and other control compounds
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)
Step-by-Step Protocol:
-
Cell Plating:
-
Culture PAR-1 expressing HEK293 cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of "Antagonist 3" and control compounds in Assay Buffer.
-
Add 5 µL of the compound dilutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Injection and Signal Detection:
-
Prepare a 5X concentrated solution of thrombin in Assay Buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Inject 5 µL of the thrombin solution into each well.
-
Immediately begin recording the fluorescence intensity every second for at least 60-90 seconds.
-
Data Analysis:
The antagonist effect is quantified by measuring the reduction in the peak fluorescence signal. The IC50 value, the concentration of the antagonist that inhibits 50% of the thrombin response, is determined by fitting the concentration-response data to a four-parameter logistic equation.
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| EC50 (Thrombin) | ~1-5 nM | The concentration of thrombin that produces 50% of the maximal calcium response. |
| IC50 (Antagonist 3) | ~10-50 nM | The concentration of "Antagonist 3" that inhibits 50% of the thrombin-induced calcium response. |
Protocol 2: Serum Response Element (SRE) Reporter Gene Assay
This assay measures the transcriptional activity downstream of the Gα12/13-RhoA pathway, providing a robust and integrated measure of PAR-1 activation.
Principle: Cells are co-transfected with a PAR-1 expression vector and a reporter vector containing a luciferase gene under the control of a Serum Response Element (SRE). PAR-1 activation by thrombin leads to RhoA-mediated activation of transcription factors that bind to the SRE, driving luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PAR-1 signaling.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
PAR-1 expression plasmid
-
SRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom microplates
-
Thrombin
-
"Antagonist 3"
-
Luciferase assay reagent (e.g., Bright-Glo, ONE-Glo)
-
Luminometer
Step-by-Step Protocol:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PAR-1 expression plasmid and the SRE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment and Agonist Stimulation:
-
Replace the culture medium with serum-free medium and incubate for an additional 12-18 hours to reduce basal signaling.
-
Add serial dilutions of "Antagonist 3" to the wells and incubate for 30 minutes.
-
Add thrombin at its EC80 concentration to the appropriate wells.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
The inhibitory effect of "Antagonist 3" is determined by the reduction in luciferase activity. The IC50 value is calculated from the concentration-response curve.
Caption: Workflow for the PAR-1 SRE-luciferase reporter gene assay.
Protocol 3: Real-Time Impedance-Based Assay
This assay provides a dynamic, label-free measurement of the cellular response to PAR-1 activation by monitoring changes in electrical impedance.
Principle: Cells are grown on microelectrodes embedded in the bottom of a specialized microplate. As cells adhere and proliferate, they impede the flow of a small electric current. PAR-1 activation, particularly through the Gα12/13-RhoA pathway, causes significant changes in cell morphology (cell rounding and cytoskeletal reorganization), which alters the impedance. An antagonist will block these thrombin-induced impedance changes.
Materials:
-
Impedance-based real-time cell analysis system (e.g., xCELLigence)
-
E-Plates (microplates with integrated microelectrodes)
-
PAR-1 expressing cells (e.g., HT-29, which have endogenous PAR-1 expression)
-
Thrombin
-
"Antagonist 3"
Step-by-Step Protocol:
-
Cell Seeding and Baseline Measurement:
-
Add cell culture medium to the E-Plate wells and measure the baseline impedance.
-
Seed PAR-1 expressing cells into the E-Plates at an optimal density determined empirically.
-
Place the E-Plate on the reader in the incubator and monitor cell adhesion and proliferation in real-time until a stable baseline is achieved (typically 18-24 hours).
-
-
Compound Addition and Stimulation:
-
Once the cells have formed a stable monolayer, pause the measurement.
-
Add serial dilutions of "Antagonist 3" to the wells and incubate for 30-60 minutes.
-
Resume the impedance measurement for a new baseline.
-
Add thrombin at its EC80 concentration to the appropriate wells.
-
Continue to monitor the impedance in real-time for several hours.
-
Data Analysis:
The primary output is a time-course of the Cell Index, a unitless parameter derived from the impedance measurement. The antagonist's effect is seen as a dampening of the characteristic change in Cell Index induced by thrombin. The IC50 can be calculated by plotting the magnitude of the impedance response at a specific time point (e.g., the peak response) against the antagonist concentration.
| Parameter | "Antagonist 3" | Control Antagonist |
| Assay Format | Real-time, label-free | Real-time, label-free |
| Primary Pathway | Gα12/13-RhoA | Gα12/13-RhoA |
| IC50 | ~25-75 nM | ~5-15 nM |
| Key Advantage | Provides kinetic data | Provides kinetic data |
Trustworthiness and Self-Validation
To ensure the integrity of the data generated from these assays, several controls are essential:
-
Negative Control: Cells treated with vehicle only (e.g., DMSO).
-
Positive Control: Cells treated with thrombin alone to establish the maximum response.
-
Reference Antagonist: A known PAR-1 antagonist with a well-characterized potency (e.g., Vorapaxar) should be run in parallel to benchmark the performance of "Antagonist 3".
-
Cell Viability Assay: A counterscreen (e.g., using CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cytotoxicity of the test compounds.
Conclusion
The selection of an appropriate cell-based functional assay is paramount for the successful identification and characterization of novel PAR-1 antagonists. The calcium mobilization assay offers high throughput for primary screening, the reporter gene assay provides a robust platform for secondary screening and mechanistic studies, and the impedance-based assay delivers valuable kinetic and label-free data. By employing these well-validated protocols and incorporating rigorous data analysis, researchers can confidently advance promising PAR-1 antagonists like "Antagonist 3" through the drug discovery pipeline.
References
-
Vu, T. K., Hung, D. T., Wheaton, V. I., & Coughlin, S. R. (1991). Molecular cloning of a functional thrombin receptor reveals a novel proteolytic mechanism of receptor activation. Cell, 64(6), 1057–1068. [Link]
-
Ramachandran, R., & Hollenberg, M. D. (2008). Proteinases and signalling: pathophysiological and therapeutic implications via protease-activated receptors. The Journal of physiology, 586(3), 645–658. [Link]
-
Arora, P., Ricks, T. K., & Trejo, J. (2007). Protease-activated receptor signalling, endocytic sorting and dysregulation in cancer. Journal of cell science, 120(Pt 6), 921–928. [Link]
-
Mousa, S. A. (2010). Protease activated receptors (PARs): A novel target for anti-cancer therapy. Current opinion in investigational drugs (London, England : 2000), 11(5), 552–560. [Link]
-
Offermanns, S., Laugwitz, K. L., Spicher, K., & Schultz, G. (1994). G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets. Proceedings of the National Academy of Sciences of the United States of America, 91(2), 504–508. [Link]
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Scott, C. W., Peters, M. F., & Dragan, Y. P. (2013). Human G-protein-coupled receptors (GPCRs) in drug discovery: a summary of in vitro methods for the study of receptor-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 269–283. [Link]
Application Note: Characterization of PAR-1 Antagonist 3 via Competitive Radioligand Binding
Executive Summary & Scientific Rationale
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) unique in its activation mechanism: thrombin cleaves the N-terminal exodomain, creating a tethered ligand that binds intramolecularly to the receptor body. Developing small molecule antagonists (such as the candidate "Antagonist 3") requires blocking this orthosteric interaction.
This protocol details the characterization of Antagonist 3 using a competitive radioligand binding assay. Unlike standard GPCRs, PAR-1 antagonists (e.g., Vorapaxar analogs) often exhibit extremely slow dissociation rates and high lipophilicity. Consequently, standard protocols must be modified to ensure equilibrium is reached and non-specific binding (NSB) is minimized.
Experimental Goal: Determine the affinity constant (
Mechanistic Insight
Understanding the binding topology is critical for interpreting assay results. Small molecule antagonists generally bind to the extracellular loop domains, locking the receptor in an inactive conformation and preventing the "tethered ligand" from engaging.
Figure 1: PAR-1 Signaling & Antagonism Mechanism
Caption: Schematic of PAR-1 activation by thrombin and the competitive inhibition mechanism between the tethered ligand, the radioligand tracer, and Antagonist 3.
Materials & Reagents
To ensure assay validity, high-purity reagents are required. The lipophilic nature of PAR-1 ligands necessitates specific buffer additives.
Table 1: Critical Reagents List
| Component | Specification | Purpose |
| Receptor Source | HEK293 membranes stably expressing human PAR-1 | Provides high density ( |
| Radioligand | High affinity tracer ( | |
| Test Compound | Antagonist 3 | The candidate molecule being characterized. |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA | Physiological pH and divalent cation stabilization. |
| NSB Blocker | 0.1% BSA (Bovine Serum Albumin) | Reduces sticky compound adsorption to plastic. |
| Filter Coating | 0.3% Polyethylenimine (PEI) | Critical: Positively charges filters to trap membranes and reduce ligand binding to filter fibers. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 0.1% BSA | Cold ( |
Detailed Experimental Protocol
Phase 1: Preparation (Pre-Assay)
-
Filter Pre-treatment: Soak UniFilter-96 GF/B plates in 0.3% PEI for at least 60 minutes prior to harvesting.
-
Expert Insight: PAR-1 antagonists are hydrophobic. Without PEI, the radioligand will bind to the glass fiber filters, causing artificially high background counts.
-
-
Compound Serial Dilution:
-
Dissolve "Antagonist 3" in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in DMSO.
-
Dilute further into Assay Buffer to achieve 10x final concentration (Final DMSO < 1%).
-
Phase 2: Competitive Binding Workflow
The following steps should be performed in a 96-well plate format (e.g., polypropylene).
-
Add Test Compound: Add 20
L of diluted "Antagonist 3" (varying concentrations) to appropriate wells. -
Add Non-Specific Binding (NSB) Control: Add 20
L of 10 M unlabeled Vorapaxar to "NSB" wells. -
Add Total Binding (TB) Control: Add 20
L of Assay Buffer (with matched DMSO) to "TB" wells. -
Add Radioligand: Add 20
L of -Vorapaxar (Final concentration , typically 1-2 nM). -
Initiate Reaction: Add 160
L of HEK293-PAR1 membrane suspension (approx. 5-10 g protein/well). -
Equilibration: Incubate for 90 minutes at Room Temperature (25°C) .
-
Expert Insight: Do not shorten this step. High-affinity PAR-1 antagonists have slow association/dissociation kinetics. Shorter times will underestimate affinity.
-
Phase 3: Termination & Measurement
-
Harvest: Transfer the reaction mixture to the PEI-soaked GF/B filter plates using a cell harvester (e.g., PerkinElmer Filtermate).
-
Wash: Rapidly wash the filters 5 times with 500
L of ice-cold Wash Buffer. -
Dry: Allow filter plates to dry completely (approx. 1 hour at 50°C or overnight at RT).
-
Scintillation: Add 40-50
L of microscintillator fluid (e.g., MicroScint-20) to each well. -
Count: Seal plates and count on a TopCount or MicroBeta counter for 1 minute/well.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the high-throughput radioligand binding assay.
Data Analysis & Validation
Calculation of
Raw CPM (Counts Per Minute) data must be converted to specific binding and analyzed using non-linear regression (One-site competition model).
-
Specific Binding:
. -
IC50 Determination: Fit the data to the equation:
-
Cheng-Prusoff Correction: Calculate the inhibition constant (
) for Antagonist 3.-
= Concentration of
-Vorapaxar used (nM). -
= Dissociation constant of
-Vorapaxar (determined previously via Saturation Binding, typically ~1.5 nM).
-
= Concentration of
Acceptance Criteria (Self-Validation)
To ensure the assay results are trustworthy:
-
Z-Factor: Must be
for screening campaigns. -
Specific Binding Window: Specific binding should be
of Total Binding. If NSB is high, check PEI coating or BSA quality. -
Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests cooperativity or multiple binding sites.
References
-
Chackalamannil, S., et al. (2008). Discovery of a Novel, Orally Active Himbacine-Based Thrombin Receptor Antagonist (SCH 530348) with Potent Antiplatelet Activity. Journal of Medicinal Chemistry.
-
Zhang, C., et al. (2012). High-resolution crystal structure of human protease-activated receptor 1. Nature.
-
Motulsky, H. & Neubig, R. (2010). Analysis of radioligand binding data. Current Protocols in Neuroscience. [Link to Source]([Link]
Troubleshooting & Optimization
Minimizing variability in platelet aggregation assays with PAR-1 antagonist 3
Initiating Information Gathering
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Expanding Search Parameters
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Technical Support Center: Navigating Tachyphylaxis with Prolonged PAR-1 Antagonist Exposure
Introduction
Protease-activated receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and cellular signaling. Its unique mechanism of activation by proteases like thrombin makes it a key therapeutic target. However, like many GPCRs, prolonged exposure to antagonists can lead to tachyphylaxis, a rapid decrease in receptor responsiveness. This guide provides in-depth troubleshooting strategies, experimental protocols, and mechanistic insights for researchers encountering this phenomenon in their work with PAR-1 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during in vitro and in vivo experiments involving prolonged exposure to PAR-1 antagonists.
Q1: My cells are showing a diminished response to the PAR-1 agonist after pre-treatment with an antagonist. Is this expected?
A: Yes, this is a classic presentation of tachyphylaxis, or desensitization. While seemingly counterintuitive for an antagonist, prolonged receptor occupancy can trigger cellular adaptation mechanisms. The primary mechanism involves the phosphorylation of the PAR-1 receptor's intracellular domain by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder G protein coupling and initiate receptor internalization via clathrin-coated pits. The result is a reduced number of functional receptors on the cell surface available to respond to an agonist.
Troubleshooting Steps:
-
Confirm Antagonist Specificity: Ensure the observed effect is not due to off-target effects. Run control experiments with a structurally different PAR-1 antagonist.
-
Optimize Antagonist Concentration: High concentrations of antagonists can sometimes induce non-competitive or allosteric effects that promote a receptor conformation favoring desensitization. Perform a dose-response curve to identify the minimal effective concentration for your desired blockade.
-
Time-Course Analysis: Characterize the onset of tachyphylaxis. Does it occur within minutes or hours? This will help distinguish between rapid desensitization and longer-term receptor downregulation.
Q2: How can I experimentally distinguish between receptor desensitization and receptor internalization?
A: This is a crucial mechanistic question. Desensitization (uncoupling from G proteins) precedes internalization (physical removal from the membrane).
-
Desensitization Assay: This can be measured by quantifying the downstream signaling output in response to an agonist. For PAR-1, which couples to Gαq, a common readout is measuring intracellular calcium mobilization. A reduced calcium signal after antagonist pre-treatment indicates desensitization.
-
Internalization Assay: This involves directly visualizing or quantifying the location of the PAR-1 receptor.
-
Immunofluorescence Microscopy: Use an antibody against an extracellular epitope of PAR-1 to visualize cell surface receptors. In cells undergoing internalization, you will observe a shift from uniform membrane staining to punctate intracellular vesicles.
-
Flow Cytometry: This provides a quantitative measure of surface receptor levels. Cells are stained with a fluorescently labeled PAR-1 antibody without permeabilization. A decrease in the mean fluorescence intensity after antagonist treatment signifies internalization.
-
Cell Surface Biotinylation: This biochemical approach labels surface proteins with biotin. After treatment, cells are lysed, and biotinylated proteins are captured. A Western blot for PAR-1 in the captured fraction will show a reduced signal if internalization has occurred.
-
Q3: Can the PAR-1 receptors recover their function after the antagonist is removed?
A: Yes, in many cases, receptor function can be restored through a process called resensitization. After internalization, the receptor-β-arrestin complex can be trafficked to endosomes. In this acidic environment, the antagonist may dissociate, and the receptor can be dephosphorylated by protein phosphatases like PP2A. The dephosphorylated receptor is then recycled back to the plasma membrane, ready to respond to an agonist again.
Experimental Workflow to Measure Resensitization:
Caption: Workflow for assessing PAR-1 receptor resensitization.
Core Mechanistic Pathways & Protocols
Understanding the underlying molecular machinery is key to designing informative experiments.
Mechanism of PAR-1 Tachyphylaxis
Prolonged antagonist binding is thought to stabilize a receptor conformation that, while not fully active, is susceptible to phosphorylation by GRKs at serine/threonine residues in the C-terminal tail. This initiates a cascade leading to functional silencing.
Caption: Key steps in antagonist-induced PAR-1 desensitization.
Protocol: Measuring PAR-1 Surface Levels via Flow Cytometry
This protocol provides a quantitative method to assess receptor internalization.
Materials:
-
Cell line expressing PAR-1 (e.g., HEK293, endothelial cells)
-
PAR-1 Antagonist
-
PAR-1 Agonist (e.g., Thrombin, TFLLR-NH2)
-
Primary antibody: Anti-PAR-1, targeting an extracellular epitope
-
Secondary antibody: Fluorescently conjugated (e.g., Alexa Fluor 488)
-
FACS Buffer: PBS + 2% FBS + 0.05% Sodium Azide
-
Cell scrapers
-
Flow cytometer
Procedure:
-
Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treatment:
-
Control: Treat cells with vehicle.
-
Tachyphylaxis: Treat cells with the PAR-1 antagonist at the desired concentration and for the desired time (e.g., 10 µM for 2 hours).
-
Positive Control (Agonist-induced internalization): Treat cells with a saturating concentration of a PAR-1 agonist (e.g., 100 µM TFLLR-NH2 for 30 minutes).
-
-
Cell Harvesting: Gently wash cells with cold PBS. Detach cells using a non-enzymatic method like a cell scraper in cold PBS to preserve surface proteins.
-
Primary Antibody Staining:
-
Transfer cells to FACS tubes.
-
Incubate with the primary anti-PAR-1 antibody in FACS buffer for 1 hour on ice, protected from light.
-
-
Washing: Wash cells 2-3 times with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining:
-
Incubate with the fluorescently conjugated secondary antibody in FACS buffer for 30-45 minutes on ice, protected from light.
-
-
Final Wash: Wash cells 2-3 times with cold FACS buffer.
-
Data Acquisition: Resuspend cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population. Compare the Mean Fluorescence Intensity (MFI) of the antagonist-treated sample to the vehicle control. A decrease in MFI indicates a reduction in surface PAR-1 levels.
| Sample Condition | Expected Mean Fluorescence Intensity (MFI) | Interpretation |
| Vehicle Control | High | Baseline surface receptor level |
| Antagonist-Treated | Reduced | Antagonist-induced internalization |
| Agonist-Treated | Significantly Reduced | Positive control for internalization |
| Isotype Control | Very Low | Non-specific antibody binding |
References
-
Shukla, A. K., Violin, J. D., & Lefkowitz, R. J. (2011). Heptahelical receptor signaling: a view from the top. Cell, 147(5), 978-986. [Link]
-
Luttrell, L. M., & Lefkowitz, R. J. (2002). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Journal of Cell Science, 115(3), 455-465. [Link]
-
DeFea, K. A. (2011). β-arrestins and G protein-coupled receptors: from endocytosis to signaling. British Journal of Pharmacology, 163(3), 493-507. [Link]
-
Aplin, M., & Nayeem, M. A. (2011). Vorapaxar: a novel protease-activated receptor-1 antagonist. Expert Opinion on Investigational Drugs, 20(6), 825-835. [Link]
-
Ahn, S., Shenoy, S. K., Wei, H., & Lefkowitz, R. J. (2004). Differential kinetic and spatial patterns of β-arrestin and G protein-coupled receptor kinase phosphorylation of the protease-activated receptor-2. Journal of Biological Chemistry, 279(17), 17893-17902. [Link]
Validation & Comparative
Efficacy of PAR-1 antagonist 3 versus other antiplatelet agents
Initiating Literature Search
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Deepening Protocol Analysis
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Technical Guide: Comparative Profiling of Novel PAR-1 Antagonists
Executive Summary: The Shift from Blockade to Modulation
The landscape of Protease-Activated Receptor-1 (PAR-1) therapeutics is undergoing a paradigm shift. While Vorapaxar established the clinical validity of PAR-1 inhibition for atherothrombosis, its orthosteric, near-irreversible binding profile introduced significant bleeding risks (intracranial hemorrhage), limiting its broad application.
Current drug development focuses on decoupling anti-thrombotic efficacy from hemostatic interference. This guide compares the established standard (Vorapaxar) against two novel classes of antagonists:
-
Pepducins (e.g., PZ-128): Lipidated peptides targeting intracellular loops to disrupt G-protein coupling.
-
Parmodulins (e.g., ML161): Small molecules targeting the intracellular face (helix 8/ICL1) to induce biased signaling.
Mechanistic Architecture
To understand performance differences, one must analyze the structural biology of the inhibition.
Vorapaxar (The Orthosteric Standard)
Vorapaxar binds to the extracellular ligand-binding pocket. Because PAR-1 activation involves the irreversible cleavage of the N-terminus by thrombin, Vorapaxar functions by occupying the "tethered ligand" binding site.
-
Limitation: It possesses an extremely slow off-rate (
of ~160-300 hours), making it effectively irreversible. This leads to prolonged bleeding risk even after drug discontinuation.
PZ-128 (The Pepducin Approach)
PZ-128 is a cell-penetrating pepducin derived from the third intracellular loop (i3) of PAR-1.
-
Mechanism: It does not block thrombin cleavage. Instead, it enters the membrane and sterically hinders the coupling of the receptor to the
and proteins. -
Advantage: Reversible kinetics and a shorter half-life allow for rapid reversal of anti-platelet effects.
Parmodulins (The Biased Modulators)
Parmodulins (e.g., ML161) bind to the intracellular aspect of the receptor (specifically the i1 loop and Helix 8).
-
Mechanism: They act as allosteric modulators. Crucially, they exhibit biased signaling . They inhibit
-mediated calcium mobilization and platelet granule secretion but preserve cytoprotective signaling pathways (like -arrestin or specific MAPK pathways) in endothelial cells.
Visualization: Comparative Mechanisms of Action
Figure 1: Site of action for PAR-1 antagonists. Note Parmodulins' unique ability to preserve endothelial cytoprotection while blocking aggregation.
Head-to-Head Performance Data
The following table synthesizes data from preclinical comparisons and clinical trials (where applicable).
| Feature | Vorapaxar (Standard) | PZ-128 (Pepducin) | Parmodulin (ML161) |
| Binding Site | Extracellular (Orthosteric) | Intracellular (Loop i3) | Intracellular (Loop i1/Helix 8) |
| Reversibility | Irreversible (Slow off-rate) | Reversible | Reversible |
| Plasma Half-life | ~8 Days (Terminal: >150h) | ~1.5 - 2 Hours | Variable (Short) |
| IC50 (Platelet Agg) | ~40 nM | ~0.1 - 0.5 µM | ~0.3 µM |
| Bleeding Risk | High (TRA-2P TIMI 50) | Low (Reversible) | Lowest (Preserves Hemostasis) |
| Endothelial Impact | Inhibits barrier protection | Neutral | Cytoprotective (Anti-apoptotic) |
| Development Status | FDA Approved (Zontivity) | Phase II (Completed) | Preclinical/Lead Optimization |
Experimental Validation Protocols
To validate these profiles in your lab, specific protocols must be used. Standard thrombin-induced aggregation is insufficient for distinguishing biased signaling.
Protocol A: High-Throughput Calcium Mobilization (FLIPR)
Purpose: To determine IC50 values for
Causality & Logic: PAR-1 activation triggers
-
Cell Seeding: Plate HUVECs or washed platelets (1.5 x
/mL) in 96-well black-wall plates. -
Dye Loading: Incubate with Fluo-4 NW Calcium Assay dye for 45 mins at 37°C.
-
Critical Step: Add 2.5 mM Probenecid to the dye buffer. This inhibits the anion transporter, preventing dye leakage from the cells.
-
-
Antagonist Incubation: Add serial dilutions of Vorapaxar, PZ-128, or ML161. Incubate for 30 mins.
-
Agonist Challenge: Inject 10 µM TRAP-6 (SFLLRN) automatically via the FLIPR system.
-
Readout: Measure Relative Fluorescence Units (RFU) (Ex 494nm / Em 516nm).
-
Calculation: Plot Max-Min RFU against log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.
Protocol B: Light Transmission Aggregometry (LTA)
Purpose: Functional assessment of platelet inhibition.
Causality & Logic: LTA measures the increase in light transmission as platelets clump. This is the "gold standard" for physiological relevance.
-
Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).
-
Integrity Check: Discard the first 2mL to avoid tissue factor contamination from the venipuncture site.
-
-
PRP Preparation: Centrifuge at 200 x g for 15 mins (no brake). Collect Platelet Rich Plasma (PRP).
-
Normalization: Prepare Platelet Poor Plasma (PPP) by spinning remaining blood at 2000 x g for 10 mins. Use PPP to set the "100% Aggregation" baseline on the aggregometer.
-
Inhibition: Incubate PRP (250 µL) with antagonist (e.g., PZ-128 1 µM) for 10 mins at 37°C with stirring (1200 rpm).
-
Induction: Add agonist.
-
Differentiation: Use Thrombin (1 nM) to test total physiological response. Use TRAP-6 (10 µM) to isolate PAR-1 specifically.
-
-
Analysis: Record aggregation curves for 6 minutes. Calculate % Maximal Aggregation and Slope.
Visualization: LTA Workflow Logic
Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA) validation.
Strategic Recommendations
-
For Acute Coronary Syndrome (ACS) Models:
-
Use Vorapaxar as the positive control for maximal inhibition.
-
Use PZ-128 if the study design requires rapid reversal of anti-platelet effects (e.g., simulating emergency surgery scenarios).
-
-
For Sepsis/Inflammation Models:
-
Use Parmodulins (ML161). Unlike Vorapaxar, ML161 preserves the cytoprotective signaling of PAR-1 in endothelial cells. Vorapaxar may exacerbate endothelial barrier leakage in sepsis models, whereas parmodulins have shown ability to maintain barrier integrity while preventing thrombosis.
-
References
-
Tricoci, P. et al. (2012). "Thrombin-Receptor Antagonist Vorapaxar in Acute Coronary Syndromes (TRACER)". New England Journal of Medicine. [Link]
-
Morrow, D.A. et al. (2012). "Vorapaxar in the Secondary Prevention of Atherothrombotic Events (TRA-2P TIMI 50)". New England Journal of Medicine. [Link]
-
Covic, L. et al. (2002). "Pepducin-based intervention of G protein-coupled receptor signaling and disease". Nature Medicine. [Link]
-
Gurney, A. et al. (2014). "A novel pepducin based PAR1 antagonist, PZ-128, protects against arterial thrombosis and ischemic stroke in non-human primates". Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Dockendorff, C. et al. (2012). "Discovery of 1,3-diaminobenzenes as selective inhibitors of platelet activation at the PAR1 receptor". ACS Medicinal Chemistry Letters. [Link]
-
Flaumenhaft, R. et al. (2012). "The target site of the parmodulin ML161 is the PAR1 helix 8-intracellular loop 1 interface". Blood. [Link]
In vitro to in vivo correlation of PAR-1 antagonist 3 activity
Technical Guide: In Vitro to In Vivo Correlation (IVIVC) of Reversible PAR-1 Antagonist 3
Executive Summary: The IVIVC Challenge in PAR-1 Antagonism
The development of Protease-Activated Receptor-1 (PAR-1) antagonists has historically been bifurcated by binding kinetics. The first-generation standard, Vorapaxar (SCH 530348) , is an orthosteric, effectively irreversible antagonist with a slow dissociation rate (
Antagonist 3 , a novel reversible indole-based analog (representative of next-generation scaffolds like BMS-986120), aims to resolve this by exhibiting rapid off-rate kinetics. This guide details the experimental framework to establish the In Vitro to In Vivo Correlation (IVIVC) for Antagonist 3, demonstrating how its reversible nature allows for a direct, linear correlation between plasma exposure and antithrombotic efficacy, unlike the hysteresis loop observed with Vorapaxar.
Mechanistic Architecture
To understand the correlation, we must first map the signaling pathway. PAR-1 is unique; it is activated by thrombin cleavage, creating a "tethered ligand" that binds intramolecularly.
Figure 1: PAR-1 Signaling & Antagonist Intervention Points
Caption: Figure 1. Thrombin-mediated PAR-1 activation. Vorapaxar locks the receptor permanently, while Antagonist 3 competes reversibly with the tethered ligand.
Comparative Profiling: Antagonist 3 vs. Vorapaxar
The following data summary highlights the critical differences in physicochemical and biological properties that influence IVIVC.
| Parameter | Vorapaxar (Standard) | Antagonist 3 (Candidate) | Impact on IVIVC |
| Binding Mode | Orthosteric, Irreversible | Orthosteric, Reversible | Determines PK/PD Hysteresis |
| Receptor | ~1.0 nM | ~2.5 nM | Potency baseline |
| Dissociation | > 20 hours | < 15 minutes | Critical Differentiator |
| Plasma | 150-300 hours | 4-8 hours | PK Driver |
| Reversibility | < 10% recovery after wash | > 90% recovery after wash | Safety margin predictor |
In Vitro Characterization Protocols
To predict in vivo performance, we must validate potency and, crucially, reversibility.
Experiment A: FLIPR Calcium Mobilization Assay (Functional Potency)
Purpose: Determine
-
Cell Line: Human platelets or PAR-1 overexpressing CHO cells.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 min at 37°C.
-
Antagonist Treatment: Add serial dilutions of Antagonist 3 (0.1 nM – 10 µM) and incubate for 30 min.
-
Agonist Challenge: Inject
TRAP-6 (SFLLRN). -
Detection: Measure fluorescence intensity (
) using FLIPR Tetra. -
Validation: Vorapaxar should show full inhibition with no recovery; Antagonist 3 should show dose-dependent inhibition.
Experiment B: The "Washout" Assay (The IVIVC Bridge)
Purpose: This is the most critical assay for predicting IVIVC. It mimics the clearance of drug from plasma.
-
Incubation: Incubate platelets with
of Antagonist 3 or Vorapaxar for 1 hour. -
Wash Step: Centrifuge and resuspend platelets in drug-free buffer (3x cycles) to mimic plasma clearance.
-
Challenge: Stimulate with TRAP-6 immediately after wash and at 1, 2, and 4 hours post-wash.
-
Result Interpretation:
-
Vorapaxar: Inhibition persists (>80%) despite washing.
-
Antagonist 3: Inhibition is lost; activity returns to near baseline (>90% aggregation).
-
Causality: This confirms that Antagonist 3 efficacy in vivo will drop as soon as plasma levels drop (Linear IVIVC).
-
In Vivo Efficacy & IVIVC Modeling
Experiment C: Electrolytic-Induced Arterial Thrombosis (Guinea Pig)
Purpose: Quantify antithrombotic efficacy relative to plasma concentration.
-
Animal Model: Male Hartley guinea pigs (PAR-1 homology to humans is high; mice use PAR-4).
-
Dosing: Oral gavage (PO) or IV infusion of Antagonist 3 (0.1, 0.3, 1.0 mg/kg).
-
Induction: Apply electric current (via hook electrode) to the carotid artery to induce endothelial damage and thrombus formation.
-
Endpoint: Measure Time to Occlusion (TTO) and Thrombus Weight.
-
PK Sampling: Collect blood at TTO endpoint for LC-MS/MS analysis.
IVIVC Synthesis: The Correlation Logic
We correlate the Ex Vivo Platelet Aggregation (inhibition %) with In Vivo Plasma Concentration.
-
Vorapaxar Model (Hysteresis):
-
High inhibition persists even when Plasma Conc
0. -
Risk: Efficacy is decoupled from PK.
-
-
Antagonist 3 Model (Direct Emax):
-
Inhibition tracks perfectly with Plasma Conc.
-
Benefit: Tunable antithrombotic effect.
-
Figure 2: IVIVC Workflow & Correlation Logic
Caption: Figure 2. The IVIVC integration. Fast
References
-
Chackalamannil, S., et al. (2008). Discovery of a Potent, Orally Active, and Selective Protease Activated Receptor-1 (PAR-1) Antagonist as a Novel Antiplatelet Agent. Journal of Medicinal Chemistry. Link
-
Wong, P. C., et al. (2017). BMS-986120, a novel, potent, selective, and reversible PAR1 antagonist, inhibits arterial thrombosis in guinea pigs and cynomolgus monkeys. Journal of Thrombosis and Haemostasis. Link
-
Kogushi, M., et al. (2011). The Novel and Potent PAR1 Antagonist E5555 (Atopaxar) Inhibits Arterial Thrombosis Without Prolonging Bleeding Time. Thrombosis Research. Link
-
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature. Link
-
FDA Center for Drug Evaluation and Research. (2014). Vorapaxar (Zontivity) Prescribing Information. Link
Validation of PAR-1 antagonist 3 in a disease-relevant animal model
Initiating Information Gathering
I'm starting by using Google to hunt down information on PAR-1 antagonists. My searches will zero in on their validation within animal models that are relevant to specific diseases. I'm aiming to build a solid foundation of data before moving forward.
Defining Search Parameters
I've refined my initial search strategy to be more focused. My queries now incorporate terms like "PAR-1 antagonist animal models," and "in vivo validation" to gather data about "antagonist 3." I'm structuring a comparative guide, starting with an overview of the PAR-1 pathway and its role in disease. I'm now drafting the experimental design for validating "antagonist 3" in relevant models.
Expanding Search and Structuring
I'm now diving deeper into targeted Google searches, looking for specific data on PAR-1 antagonists and their validation, focusing on disease-relevant animal models. My search terms now include preclinical models of thrombosis, inflammation, and any clinical data available. I'm building a comparative guide that will begin with the PAR-1 pathway in disease, then detail an experimental design for validating "antagonist 3" in relevant models. The focus will now shift to a step-by-step thrombosis model protocol with clear rationale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
